

Application Notes and Protocols for ThioFluor 623 Staining in Flow Cytometry

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Compound of Interest

Compound Name: ThioFluor 623

Cat. No.: B592619

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Introduction

ThioFluor 623 is a cell-permeable fluorescent probe designed for the selective detection of thiols within biological systems.[1] In its non-fluorescent state, the probe can readily cross cell membranes. Upon reacting with intracellular thiols, **ThioFluor 623** undergoes a cleavage reaction, releasing a fluorophore with an absorption maximum at 563 nm and an emission maximum at 623 nm.[1] This reaction leads to a significant increase in fluorescence intensity, making it a valuable tool for quantifying intracellular thiol levels.

Protein aggregation is a hallmark of many neurodegenerative diseases and a critical quality attribute to monitor during the development of biotherapeutics. The formation of protein aggregates can induce cellular stress, leading to an imbalance in the cellular redox state and alterations in intracellular thiol levels. While not a direct stain for protein aggregates, **ThioFluor 623** can be utilized in flow cytometry to measure these changes in the thiol-disulfide balance, providing an indirect assessment of cellular health and the downstream consequences of protein aggregation.

These application notes provide a detailed protocol for the use of **ThioFluor 623** in flow cytometry to assess intracellular thiol content, which can be correlated with cellular stress induced by protein aggregation.

Data Presentation

Table 1: ThioFluor 623 Properties

Property	Value	Reference
Excitation Maximum	563 nm	[1]
Emission Maximum	623 nm	[1]
Molecular Weight	678.7 g/mol	[1]
Solubility	20 mg/mL in DMSO and DMF	
Storage	-20°C	

Table 2: Recommended Staining Parameters (To be optimized for specific cell types and experimental conditions)

Parameter	Recommended Range	Notes
Cell Density	1 x 10 ⁶ to 1 x 10 ⁷ cells/mL	Ensure a single-cell suspension to prevent clogging of the flow cytometer.
ThioFluor 623 Concentration	1 - 10 µM	Start with a titration to determine the optimal concentration for your cell type.
Incubation Time	15 - 60 minutes	Time-course experiments are recommended to find the optimal incubation period.
Incubation Temperature	37°C	Optimal for live-cell staining to allow for enzymatic reactions and dye uptake.
Wash Buffer	Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)	Use a buffer compatible with live cells.

Experimental Protocols

Protocol 1: Preparation of ThioFluor 623 Stock Solution

- **Reconstitution:** **ThioFluor 623** is typically supplied as a solid. To prepare a stock solution, dissolve the solid in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a final concentration of 1-10 mM.
- **Storage:** Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Staining of Suspension Cells for Flow Cytometry

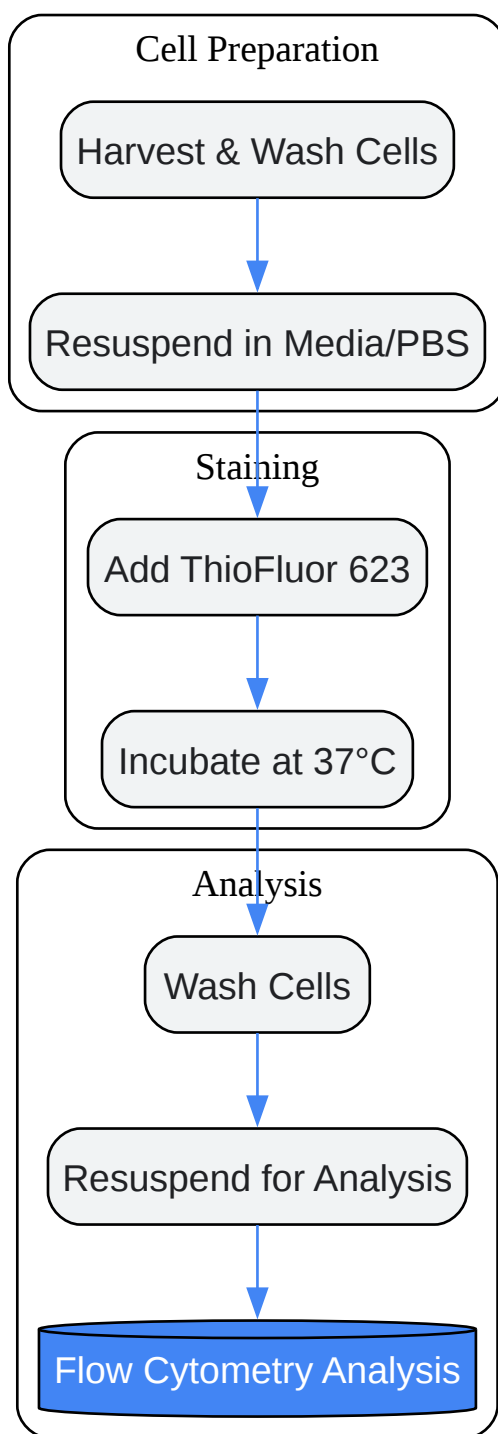
- **Cell Preparation:**
 - Harvest cells and wash them once with pre-warmed (37°C) PBS or HBSS.
 - Centrifuge at 300-400 x g for 5 minutes at room temperature.
 - Resuspend the cell pellet in pre-warmed culture medium or PBS to a concentration of 1×10^6 cells/mL.
- **Staining:**
 - Prepare a working solution of **ThioFluor 623** by diluting the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (e.g., 5 μ M).
 - Add the **ThioFluor 623** working solution to the cell suspension.
 - Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type and experimental condition.
- **Washing:**
 - After incubation, wash the cells twice with 2 mL of PBS to remove any unbound dye.
 - Centrifuge at 300-400 x g for 5 minutes at room temperature between washes.

- Resuspension and Analysis:
 - Resuspend the final cell pellet in 0.5 mL of PBS or a suitable sheath fluid for flow cytometry analysis.
 - Analyze the samples on a flow cytometer equipped with appropriate lasers and filters for excitation at ~561 nm and emission detection at ~620 nm.

Protocol 3: Staining of Adherent Cells for Flow Cytometry

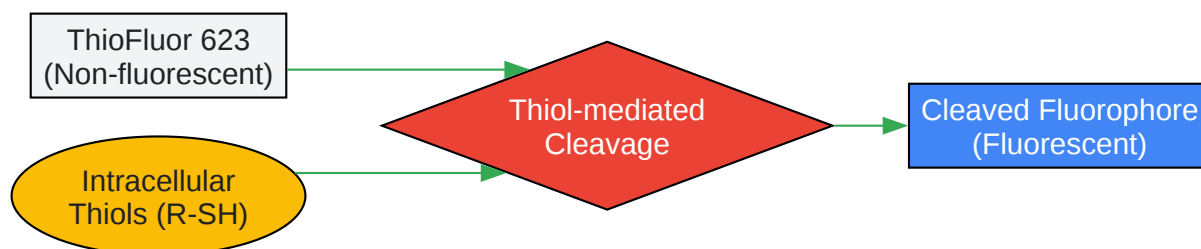
- Cell Preparation:
 - Gently detach adherent cells from the culture vessel using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
 - Transfer the detached cells to a centrifuge tube and wash once with pre-warmed (37°C) PBS.
 - Centrifuge at 300-400 x g for 5 minutes at room temperature.
 - Resuspend the cell pellet in pre-warmed culture medium or PBS to a concentration of 1×10^6 cells/mL.
- Staining, Washing, and Analysis:
 - Follow steps 2-4 from Protocol 2.

Mandatory Visualizations



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Caption: Experimental workflow for **ThioFluor 623** staining.



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Caption: Mechanism of **ThioFluor 623** activation by thiols.

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References

- 1. ThioFluor 623 | CAS 1004324-99-5 | Cayman Chemical | Biomol.com [biomol.com]
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